molecular formula C15H20O5S B1339459 Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside CAS No. 56119-28-9

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside

Cat. No. B1339459
CAS RN: 56119-28-9
M. Wt: 312.4 g/mol
InChI Key: QOMMDHDGIYADCQ-VWZINJBZSA-N
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Description

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside is a chemical compound with the molecular formula C15H20O5S . It is a type of benzylidene acetal, which has found broad application in synthetic carbohydrate chemistry .


Synthesis Analysis

The synthesis of Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside can be achieved from Benzaldehyde and ETHYL-BETA-D-THIOGALACTOPYRANOSIDE . A new chiral center is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .


Molecular Structure Analysis

The molecule contains a total of 43 bonds, including 23 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, 2 secondary alcohols, 3 ethers (aliphatic), and 1 sulfide .


Chemical Reactions Analysis

Benzylidene acetals, such as Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside, have found broad application in synthetic carbohydrate chemistry . The direction of the cleavage of the benzylidene ring is affected by the bulkiness of the protecting group at C-3 and exo/endo stereochemistry of benzylidene acetal .


Physical And Chemical Properties Analysis

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside contains a total of 41 atoms, including 20 Hydrogen atoms, 15 Carbon atoms, 5 Oxygen atoms, and 1 Sulfur atom . More detailed physical and chemical properties like melting point, boiling point, density, etc., were not found in the search results.

Scientific Research Applications

Synthesis and Reactivity

The compound has been involved in studies exploring its synthesis and reactivity. For example, Engelhardt et al. (1990) discussed a curious by-product in the Tipson-Cohen reaction of a carbohydrate ditosylate involving similar compounds, highlighting the intricate reactions these substances can undergo during synthesis processes (Engelhardt, Mocerino, Stick, & White, 1990). This underscores the complex behavior of such compounds under specific chemical conditions.

Glycosylation Methods

Crich and Yao (2003) reported on a protecting group that enforces beta-selectivity in mannopyranosylations, which is crucial for constructing specific glycosidic linkages in carbohydrate chemistry (Crich & Yao, 2003). This research demonstrates the utility of such compounds in synthesizing complex sugars with desired stereochemistry.

Ring-Opening Reactions

A study by Qin, Cai, and Li (2001) on the reductive opening of the 4,6-O-benzylidene ring of a similar compound revealed unexpected product formation due to group migration, indicating the sensitivity of these compounds to reaction conditions (Qin, Cai, & Li, 2001).

Structural Studies and Applications

Research on the structural aspects and applications of such compounds in synthetic chemistry is also evident. For instance, Abronina et al. (2018) discussed the ring contraction of thiopyranosides under mildly acidic conditions, providing insights into the structural transformations these compounds can undergo (Abronina et al., 2018).

Enzymatic Synthesis

The enzymatic synthesis of glycosides, as discussed by Stevenson and Furneaux (1996), highlights the biocatalytic applications of such compounds, demonstrating their potential in producing glycosides under optimized conditions (Stevenson & Furneaux, 1996).

properties

IUPAC Name

(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMMDHDGIYADCQ-VWZINJBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577491
Record name Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside

CAS RN

56119-28-9
Record name Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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